![molecular formula C36H69NO8 B13133579 Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- is a glycosphingolipid, a type of lipid that includes a sugar molecule attached to a sphingoid base This compound is known for its role in cellular processes and its presence in biological membranes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- typically involves the glycosylation of a sphingoid base with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. Purification steps such as chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the heptadecenyl chain can be reduced to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated fatty amides.
Substitution: Derivatives with modified amide groups.
Aplicaciones Científicas De Investigación
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of bioactive compounds and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and participate in signaling pathways by interacting with specific receptors or enzymes. The compound’s glycosylated structure allows it to engage in carbohydrate-protein interactions, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Glucosylceramide: Another glycosphingolipid with a similar structure but different fatty acid chain length.
Lactosylceramide: Contains a lactose moiety instead of a glucose moiety.
Galactosylceramide: Features a galactose sugar instead of glucose.
Uniqueness
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- is unique due to its specific combination of a dodecanamide backbone with a beta-D-glucopyranosyloxy group. This structure imparts distinct biochemical properties, making it valuable for specialized research applications.
Propiedades
Fórmula molecular |
C36H69NO8 |
|---|---|
Peso molecular |
643.9 g/mol |
Nombre IUPAC |
N-[(E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29?,30?,31-,33-,34+,35-,36-/m1/s1 |
Clave InChI |
IYCYEZLMOLRFAN-FSVQTNNDSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
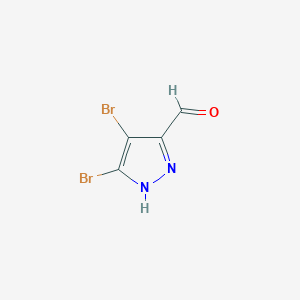
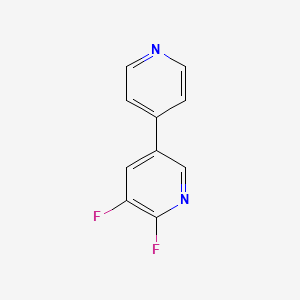

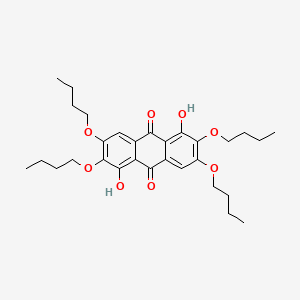
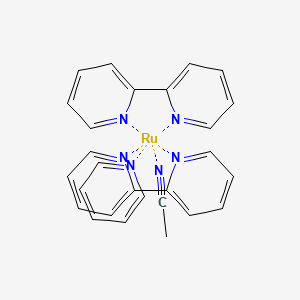
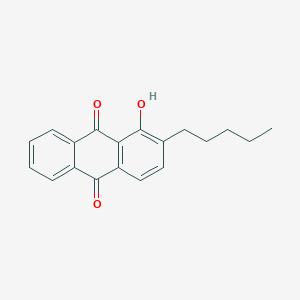
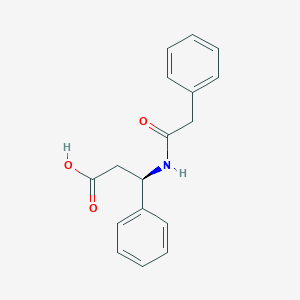
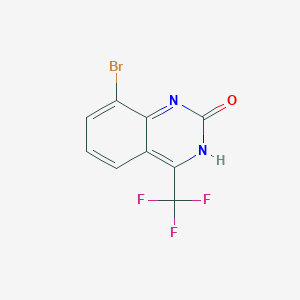
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
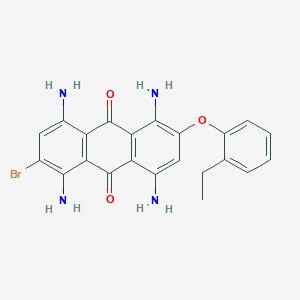

![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
